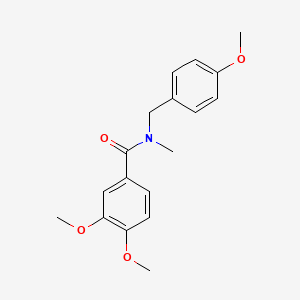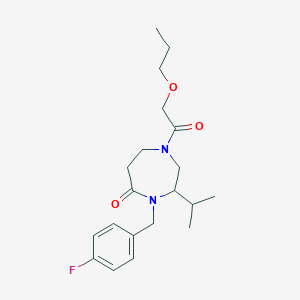
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide, also known as PFBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PFBT is a benzamide derivative that has been synthesized using different methods.
Aplicaciones Científicas De Investigación
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide has been used in various scientific research applications, including as a fluorescent probe for the detection of protein tyrosine kinases (PTKs). PTKs are enzymes that regulate cell growth, differentiation, and proliferation. The detection of PTKs is crucial in the diagnosis and treatment of cancer and other diseases. 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in live cells. ROS are molecules that play a critical role in cell signaling and homeostasis, but their accumulation can lead to oxidative stress and cell damage.
Mecanismo De Acción
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide works by binding to PTKs and ROS and emitting fluorescence upon excitation by light. The binding of 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide to PTKs and ROS alters the fluorescence properties of the compound, allowing for their detection and quantification.
Biochemical and Physiological Effects
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide has been shown to have low toxicity and does not cause significant physiological effects in vitro. However, further studies are needed to determine the long-term effects of 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide exposure in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide has several advantages for lab experiments, including its high sensitivity, selectivity, and ease of use. 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide can be used in a variety of assays, including fluorescence microscopy, flow cytometry, and high-throughput screening. However, 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide has some limitations, including its limited stability in aqueous solutions and its potential interference with other fluorescent probes.
Direcciones Futuras
For 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide research include the development of new synthesis methods to improve the yield and purity of the compound. Additionally, 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide can be modified to improve its stability and specificity for PTKs and ROS. Further studies are needed to determine the long-term effects of 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide exposure in vivo and to explore its potential applications in other fields, such as drug discovery and environmental monitoring.
Conclusion
In conclusion, 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide is a chemical compound that has potential applications in various fields, including as a fluorescent probe for the detection of PTKs and ROS. 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide can be synthesized using different methods and has several advantages for lab experiments. However, further studies are needed to determine the long-term effects of 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide exposure in vivo and to explore its potential applications in other fields.
Métodos De Síntesis
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide can be synthesized using different methods, including the reaction of 4-methoxybenzylamine with 3,4-dimethoxybenzoyl chloride in the presence of triethylamine. The reaction yields 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide as a white crystalline solid with high purity. Other methods include the reaction of 4-methoxybenzylamine with 3,4-dimethoxybenzaldehyde in the presence of acetic acid and sodium borohydride.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-19(12-13-5-8-15(21-2)9-6-13)18(20)14-7-10-16(22-3)17(11-14)23-4/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEYEZVNZPUXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[(pyridin-3-yloxy)acetyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5296587.png)

![2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B5296591.png)
![2,6-dimethoxy-N-{[1-(methylsulfonyl)piperidin-3-yl]methyl}nicotinamide](/img/structure/B5296604.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-4-methoxy-3,5-dimethylbenzamide](/img/structure/B5296619.png)
![N-(6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5296621.png)
![1-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-methoxy-2-propanol](/img/structure/B5296628.png)
![N,N-dimethyl-N'-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}propane-1,3-diamine](/img/structure/B5296629.png)
![5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5296637.png)
![3-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile](/img/structure/B5296642.png)
![3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5296646.png)

![2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B5296656.png)